molecular formula C14H19N3O2 B13817542 tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate

tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate

Cat. No.: B13817542
M. Wt: 261.32 g/mol
InChI Key: HGHOFTFKXDXQPO-UHFFFAOYSA-N
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Description

tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate is a heterocyclic compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate typically involves the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its role in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-methyl-N-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate

InChI

InChI=1S/C14H19N3O2/c1-9-6-10-11(8-16-12(10)15-7-9)17(5)13(18)19-14(2,3)4/h6-8H,1-5H3,(H,15,16)

InChI Key

HGHOFTFKXDXQPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC=C2N(C)C(=O)OC(C)(C)C)N=C1

Origin of Product

United States

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